5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]

Pharmaceutical impurity profiling HPLC method validation Opipramol quality control

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] (CAS 62035-55-6), also designated as 1,3-Bis(5H-dibenzo[b,f]-azepin-5-yl)-propane, is a dimeric dibenzazepine formed by bridging two 5H-dibenz[b,f]azepine (iminostilbene) moieties via a 1,3-propanediyl linker. The compound has the molecular formula C₃₁H₂₆N₂ and a molecular weight of 426.55 g/mol.

Molecular Formula C31H26N2
Molecular Weight 426.5 g/mol
CAS No. 62035-55-6
Cat. No. B106453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
CAS62035-55-6
Synonyms5,5’-(1,3-Propanediyl)bis-5H-dibenz[b,f]azepine_x000B_
Molecular FormulaC31H26N2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64
InChIInChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2
InChIKeyFKVBGXWKQIQOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] (CAS 62035-55-6): Procurement-Grade Reference for Opipramol Impurity Profiling


5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] (CAS 62035-55-6), also designated as 1,3-Bis(5H-dibenzo[b,f]-azepin-5-yl)-propane, is a dimeric dibenzazepine formed by bridging two 5H-dibenz[b,f]azepine (iminostilbene) moieties via a 1,3-propanediyl linker. The compound has the molecular formula C₃₁H₂₆N₂ and a molecular weight of 426.55 g/mol [1]. It is a pale yellow solid with solubility in chloroform and dichloromethane . Its primary documented context is as a process-related organic impurity (Compound D) isolated and structurally characterized from the technical-grade synthesis of Opipramol, a tricyclic antidepressant/antipsychotic drug substance [1]. Unlike the monomeric pharmacologically active Opipramol molecule, this dimer lacks the piperazine-ethanol side chain responsible for sigma receptor binding and instead presents a symmetrical bis-iminostilbene architecture that introduces distinct chromatographic, spectral, and physicochemical signatures critical for analytical method development and regulatory impurity control.

Why Generic Dibenzazepine Standards Cannot Substitute for 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] in Opipramol Impurity Analysis


In Opipramol drug substance quality control, substitution of this specific dimeric impurity reference standard with generic monomeric dibenzazepines (e.g., iminostilbene, 5-(3-chloropropyl)-iminostilbene, or Opipramol itself) is analytically invalid. The dimeric compound elutes at a distinct HPLC retention time of 3.28 min under acetonitrile-buffer (55:45) conditions, clearly resolved from Opipramol (6.03 min) and from the mono-halopropyl intermediates Compound B (2.31 min) and Compound C (2.32 min) [1]. Its MS molecular ion (m/z = 426) and ¹H NMR pattern (featuring a characteristic quintet at δ 1.81 for the central propylene bridge and four aromatic proton environments integrating for 4H each) are structurally diagnostic and cannot be simulated by blending monomeric reference materials [1]. Pharmacopoeial and ICH guidelines require impurity identification and quantification to be performed against authentic, structurally confirmed reference standards of the specific impurity, not against surrogates. Procurement of the incorrect standard leads to misidentification, inaccurate quantification, and potential failure of regulatory ANDA/DMF submissions where the Opipramol dimer impurity must be controlled to not more than 0.10% individually [1].

Quantitative Differentiation Evidence for 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] Versus Closest Opipramol-Related Analogs


HPLC Retention Time Differentiation: Dimer Impurity D vs. Opipramol and Monoalkylated Intermediates

Under standardized reversed-phase HPLC conditions (NUCLEODUR 100-5C18ec column, 150 × 4.6 mm, 5 μm; acetonitrile-buffer 55:45 v/v mobile phase, pH 11.2, 1 mL/min, UV detection at 256 nm), the target dimeric compound (Compound D) exhibits a retention time of 3.28 min. This places it in a clearly resolved chromatographic window between the mono-halopropyl intermediates Compound B (2.31 min) and Compound C (2.32 min) on one side, and the late-eluting parent drug substance Opipramol (6.03 min) on the other side [1]. The resolution from the structurally closest comparator, mono-halopropyl-iminostilbene Compound B (retention time difference ΔtR = 0.97 min), is sufficient for baseline separation under the described isocratic conditions [1].

Pharmaceutical impurity profiling HPLC method validation Opipramol quality control

Mass Spectrometric Differentiation: Dimeric Molecular Ion m/z 426 vs. Monomeric Impurities

Electron ionization mass spectrometry (EI-MS) of the target compound yields a molecular ion [M⁺] at m/z = 426, consistent with the calculated molecular mass for C₃₁H₂₆N₂ (426 Da) [1]. This molecular ion is substantially higher than all monomeric Opipramol-related impurities co-identified in the same study: Compound B (5-(3-bromopropyl)-iminostilbene) at m/z = 314/316 (Br isotope pattern), Compound C (5-(3-chloropropyl)-iminostilbene) at m/z = 269/271 (Cl isotope pattern, intensity 1:0.3), iminostilbene (Compound F) at m/z = 193, and Opipramol base at m/z = 367 [1]. No other impurity in the Opipramol impurity profile shares the m/z = 426 molecular ion, making MS a definitive method for discriminating this dimer from all process-related and degradation impurities.

Mass spectrometry Impurity identification Structural elucidation

¹H NMR Structural Fingerprint: Symmetrical Propylene Bridge Distinguishes Dimer from All Mono-Iminostilbene Derivatives

The 500 MHz ¹H NMR spectrum (CDCl₃) of the target dimer exhibits a distinctive spin system reflecting its C₂-symmetric architecture: four aromatic proton environments each integrating for 4H (δ 7.15, 7.00, 6.95, 6.86) corresponding to the two magnetically equivalent iminostilbene ring systems, two olefinic singlet protons (δ 6.53, 4H) from the central azepine rings, a triplet at δ 3.85 (4H, J = 6.3 Hz) for the N–CH₂– groups, and a diagnostic quintet at δ 1.81 (2H, J = 6.3 Hz) for the central –CH₂– of the propylene bridge [1]. In contrast, the mono-halopropyl intermediates (Compounds B and C) display asymmetric NMR patterns with non-equivalent N-alkyl chain methylene triplets and only 2H integration for the olefinic protons, while Opipramol shows additional signals from the piperazine and ethanol moieties [1].

¹H NMR spectroscopy Structural confirmation Reference standard characterization

Melting Point and Physical Form Differentiation: Crystalline Dimer vs. Oily or Low-Melting Monomeric Impurities

The target dimeric compound crystallizes from 2-propanol as a solid with a melting point of 164–166 °C, consistent with the literature value of 163–166 °C originally reported by Kawashima et al. (1976) [1]. This is significantly higher than the melting points of the closely related monoalkylated impurities: Compound B (5-(3-bromopropyl)-iminostilbene) is obtained as an oil at room temperature, and Compound C (5-(3-chloropropyl)-iminostilbene) melts at 63.5–65 °C [1]. The substantially higher melting point and crystalline nature of the dimer facilitate purification by recrystallization and provide a convenient macroscopic identity check upon receipt of the reference standard.

Physicochemical characterization Reference material handling Purity assessment

Synthetic Selectivity Under Phase-Transfer Conditions: Dimer vs. Monoalkylation Product Ratio

When iminostilbene is reacted with 1-bromo-3-chloropropane under phase-transfer conditions, the ratio of monoalkylated products (Compounds B + C) to the dimeric product (Compound D) is highly dependent on reaction conditions. At 50 °C for 24 h using K₂CO₃/DMF, the product mixture contains only 10% dimer Compound D (relative to 75% Compound C and 25% Compound B). Lowering the temperature to room temperature for 48 h reduces dimer formation to ≤10% [1]. In contrast, reaction of iminostilbene with 1,3-dibromopropane (1.4 equiv) at 80 °C for 20 h yields Compound D at 28% isolated yield as a co-product alongside Compound B [1]. This demonstrates that the dimer forms via a sequential bis-alkylation pathway that competes with monoalkylation; its formation can be either suppressed (for API manufacturing purity) or optimized (for reference standard synthesis) by controlling stoichiometry and temperature.

Process chemistry Impurity formation mechanism Synthetic route design

TLC Mobility as a Rapid Identity Check: Compound D vs. Opipramol Process Impurities

Under three standardized TLC mobile phase conditions, the target dimer (Compound D) exhibits Rf values that are distinct from all other Opipramol-related impurities. In chloroform-methanol (5:2), Compound D migrates with Rf = 0.89, identical to Compounds A, B, and G but clearly separable from Compound H (Rf = 0.72), iminostilbene Compound F (Rf = 0.78), and Opipramol base (Rf = 0.72) [1]. More diagnostically, in hexane-methylene chloride (1:1) the dimer's Rf = 0.28 is significantly lower than Compounds B (0.88) and C (0.86), enabling facile differentiation from the mono-halopropyl intermediates that co-migrate with it in the other solvent systems [1]. This multi-solvent TLC fingerprint provides a low-cost, equipment-minimal identity verification method suitable for incoming material inspection of the reference standard.

Thin-layer chromatography Impurity screening Quality control

Validated Application Scenarios for 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] Based on Quantitative Evidence


System Suitability Standard for Opipramol HPLC Impurity Methods

The demonstrated HPLC retention time of 3.28 min under acetonitrile-buffer (55:45) conditions, clearly resolved from Opipramol (tR = 6.03 min) and the mono-halopropyl intermediates (tR = 2.31–2.32 min), qualifies this dimer as an ideal system suitability reference for Opipramol related-substances HPLC methods [1]. Its mid-range retention time provides a robust resolution check between early-eluting process intermediates and the late-eluting API, satisfying USP <621> system suitability requirements for impurity methods.

LC-MS/MS Identity and Quantification Reference for Opipramol Impurity Profiling

The unique MS molecular ion at m/z = 426, combined with the characterized ¹H NMR fingerprint (4H olefinic singlet at δ 6.53, central propylene quintet at δ 1.81), provides definitive structural confirmation for LC-MS/MS multiple reaction monitoring (MRM) method development targeting this specific dimer impurity in Opipramol drug substance and drug product [1]. This compound serves as the authentic reference for establishing retention time, precursor ion, product ion transitions, and relative response factors required by ICH Q3A/Q3B for impurity testing above the identification threshold.

Synthetic Impurity-Spiking Studies for Opipramol Process Validation

The synthetic accessibility data (28% isolated yield via the 1,3-dibromopropane route at 80 °C) demonstrates that meaningful quantities of the pure dimer can be prepared for use in impurity-spiking studies during Opipramol process validation [1]. Such studies require authentic impurity material to demonstrate that the manufacturing process clears the dimer below the 0.10% threshold across worst-case conditions, a critical element of ICH Q11 process development and regulatory CMC submissions.

Pharmacopoeial Reference Standard for Opipramol Monograph Impurity D

Given its unambiguous structural characterization by ¹H NMR, MS, FTIR, and melting point (164–166 °C), this compound is fit-for-purpose as a pharmacopoeial reference standard candidate for the Opipramol impurity monograph [1]. Regulatory analytical laboratories and QC departments developing compendial methods for the European Pharmacopoeia or USP can use this characterized material to establish acceptance criteria, system suitability parameters, and relative retention times for the dimer impurity entry.

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